molecular formula C68H92O4P2 B1294726 Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) CAS No. 38613-77-3

Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)

Cat. No. B1294726
CAS RN: 38613-77-3
M. Wt: 1035.4 g/mol
InChI Key: BEIOEBMXPVYLRY-UHFFFAOYSA-N
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Description

The compound tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) is an organophosphorus compound that has been studied for its stabilizing effect on polyether ether ketone (PEEK) during extrusion processing . This compound is part of a broader class of phosphorus-containing compounds that have various applications in materials science and coordination chemistry.

Synthesis Analysis

While the specific synthesis of tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) is not detailed in the provided papers, similar phosphorus compounds are synthesized through multi-step processes involving the formation of phosphonate or phosphonite groups. For example, tetrakis(trimethylsilyl) ethenylidene-1,1-bisphosphonate is synthesized via Michael addition of amines to the bisphosphonate, followed by treatment with potassium fluoride to form potassium salts . These methods may provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of phosphorus compounds is often characterized by the presence of phosphonate or phosphonite groups attached to aromatic systems. The structure of tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) likely features a biphenyl core substituted with bulky tert-butyl groups and phosphonite functionalities, which may confer certain steric and electronic properties to the molecule. X-ray crystallography is commonly used to characterize such compounds, as seen in the structurally related tetraphenylphosphonium tetrakis(1-methyl-1,2,3,4-tetrazole-5-thiolato-S)aurate(III) hemihydrate .

Chemical Reactions Analysis

Phosphorus compounds can participate in various chemical reactions, including coordination with metals, as seen in the synthesis of metal-organic frameworks (MOFs) using phosphonic acid derivatives . The tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) may similarly engage in reactions with metal ions or other electrophiles due to the presence of phosphonite groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) are not explicitly detailed in the provided papers. However, the bulky tert-butyl groups are likely to impart significant steric hindrance, affecting the compound's solubility, melting point, and reactivity. The phosphonite groups may confer antioxidant properties, as suggested by the stabilizing effect of the compound on PEEK . Gas chromatography was used to study the stabilizing effect, indicating that the compound helps maintain the structure of PEEK under extrusion processing conditions without deteriorating its main technological and operational characteristics .

Scientific Research Applications

1. Antioxidant Synthesis

  • Summary of Application: Tetrakis(2,4-di-tert-butylphenyl)-4,4’-biphenylenediphosphonate (TBBPP) is synthesized as an antioxidant .
  • Methods of Application: The synthesis involves using biphenyl, PCl3, AlCl3, and 2,4-di-tert-butylphenol as raw materials. Phosphite esters are used as a novel decomplex agent to isolate the intermediate of 4,4’-biphenylbisphosphorus dichloride complex from the complex it formed with AlCl3 during the reaction .
  • Results or Outcomes: The specifications of melting point, thermal stability, and transmittance of the synthesized compound were compared with the commercial product. The results showed that the synthesized TBBPP showed better quality than the commercial one .

2. Stabilizer for Thermoplastic Polymers

  • Summary of Application: Tetrakis(2,4-di-tert-butylphenyl)-4,4’-biphenyldiphosphonite is used as a stabilizer for thermoplastic polymers .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically, stabilizers are mixed with the polymer during the manufacturing process to enhance its properties .

3. Secondary Antioxidant

  • Summary of Application: Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) acts as a secondary antioxidant . It protects the polymer during processing and provides color protection .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically, antioxidants are mixed with the polymer during the manufacturing process to enhance its properties .

4. Stabilizer for Various Polymers

  • Summary of Application: Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) is used as a stabilizer for various polymers such as PE, PP, PC, ABS, PA . It’s applications include thin wall injection molding (TWIN) polypropylene (PP), BOPP, PP raffia & talc filled PP, cast film linear low density polyethylene (LLDPE) and polyolefin elastomers (POE) .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically, stabilizers are mixed with the polymer during the manufacturing process to enhance its properties .

Safety And Hazards

Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) has low toxicity by ingestion . Experimental reproductive effects have been observed . When heated to decomposition, it emits toxic vapors of POx .

properties

IUPAC Name

[4-[4-bis(2,4-ditert-butylphenoxy)phosphanylphenyl]phenyl]-bis(2,4-ditert-butylphenoxy)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H92O4P2/c1-61(2,3)47-29-37-57(53(41-47)65(13,14)15)69-73(70-58-38-30-48(62(4,5)6)42-54(58)66(16,17)18)51-33-25-45(26-34-51)46-27-35-52(36-28-46)74(71-59-39-31-49(63(7,8)9)43-55(59)67(19,20)21)72-60-40-32-50(64(10,11)12)44-56(60)68(22,23)24/h25-44H,1-24H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIOEBMXPVYLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(C2=CC=C(C=C2)C3=CC=C(C=C3)P(OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)OC5=C(C=C(C=C5)C(C)(C)C)C(C)(C)C)OC6=C(C=C(C=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H92O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894018
Record name 4,4'-Biphenylenediphosphonous acid tetrakis(2,4-di-tert-butylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1035.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)

CAS RN

38613-77-3
Record name Tetrakis(2,4-di-tert-butylphenyl)-4,4′-biphenylenediphosphonite
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name THP-EPQ
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonous acid, P,P'-[[1,1'-biphenyl]-4,4'-diyl]bis-, P,P,P',P'-tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Biphenylenediphosphonous acid tetrakis(2,4-di-tert-butylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4,4'-diylbisphosphonite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Cheng, R Sheng, Y Liu, S Wang, P Chen… - Inorganic Chemistry …, 2021 - Elsevier
Two dinuclear iridium(III) complexes (3, 4) with a new bridged cyclometallating bis-tripodal phosphite ligand and two correspongding mononuclear complexes (1, 2) have been …
Number of citations: 1 www.sciencedirect.com
NS Allen, M Edge, CM Liauw, E Hoang - Polymer Degradation and Stability, 2018 - Elsevier
This study progresses our earlier studies and takes the performance characteristics of a 1:1 Irganox 1010: Irgafos 168 combination at 1000 ppm each through multiple extrusion …
Number of citations: 13 www.sciencedirect.com
NS Allen, M Edge, CM Liauw, E Hoang - academia.edu
1. ABSTRACT This study progresses our earlier studies and takes the performance characteristics of a 1: 1 Irganox 1010: Irgafos 168 combination at 1000ppm each through multiple …
Number of citations: 0 www.academia.edu
NS Allen, M Edge, CM Liauw, E Hoang - core.ac.uk
1. ABSTRACT This study progresses our earlier studies and takes the performance characteristics of a 1: 1 Irganox 1010: Irgafos 168 combination at 1000ppm each through multiple …
Number of citations: 0 core.ac.uk
NS Allen, CM Liauw, M Edge, E Hoang… - Journal of Vinyl and …, 2022 - Wiley Online Library
The degradation and stabilization of an extensive range of unstabilized and stabilized polyethylenes during multiple extrusions are examined in order to investigate and determine their …

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